molecular formula C13H17FN2O B14914382 n-(3-Fluoro-4-methylbenzyl)pyrrolidine-2-carboxamide

n-(3-Fluoro-4-methylbenzyl)pyrrolidine-2-carboxamide

Cat. No.: B14914382
M. Wt: 236.28 g/mol
InChI Key: JLPYDFONSCDECC-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-methylbenzyl)pyrrolidine-2-carboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly as a synthetic intermediate. The structure, featuring a pyrrolidine-2-carboxamide core linked to a 3-fluoro-4-methylbenzyl group, is commonly explored in the design and synthesis of potential bioactive molecules. Similar pyrrolidine carboxamide scaffolds are frequently investigated for their potential interactions with biological systems and are utilized in building blocks for more complex target molecules . This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a precursor in library synthesis for high-throughput screening. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals appropriately in accordance with laboratory safety protocols.

Properties

Molecular Formula

C13H17FN2O

Molecular Weight

236.28 g/mol

IUPAC Name

N-[(3-fluoro-4-methylphenyl)methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C13H17FN2O/c1-9-4-5-10(7-11(9)14)8-16-13(17)12-3-2-6-15-12/h4-5,7,12,15H,2-3,6,8H2,1H3,(H,16,17)

InChI Key

JLPYDFONSCDECC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)C2CCCN2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluoro-4-methylbenzyl)pyrrolidine-2-carboxamide typically involves the reaction of 3-fluoro-4-methylbenzylamine with pyrrolidine-2-carboxylic acid or its derivatives. The reaction is usually carried out under mild conditions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(3-Fluoro-4-methylbenzyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(3-Fluoro-4-methylbenzyl)pyrrolidine-2-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential therapeutic applications .

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of pyrrolidine derivatives. It serves as a model compound for investigating the structure-activity relationship (SAR) of fluorinated pyrrolidines .

Medicine: The compound has shown potential in the development of drugs targeting various diseases, including neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of N-(3-Fluoro-4-methylbenzyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various signaling pathways, leading to its therapeutic effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substituents : The biphenyl and pyrazolyl groups in compounds increase molecular weight and hydrophobicity compared to the target compound. The 4-nitrophenyl analog () exhibits lower lipophilicity due to the polar nitro group .
  • Heterocyclic Variations : The piperidine-1-carboxamide in introduces a larger ring system and trifluoromethylpyridinyloxy side chain, which may enhance target affinity but reduce solubility .

Pharmacological and Physicochemical Properties

Limited experimental data are available for the target compound, but inferences can be drawn from analogs:

Property This compound (2S,4R)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide N-(4-nitrophenyl)pyrrolidine-2-carboxamide
Solubility (Predicted) Moderate (due to fluorine and methyl balance) Low (hydrophobic thiazole group) High (polar nitro group)
Metabolic Stability High (fluorine resists oxidation) Moderate (methylthiazole may undergo sulfoxidation) Low (nitro group prone to reduction)
Target Binding Likely protease/receptor interaction Potential kinase inhibition (thiazole moiety) Unclear (limited bioactivity data)

Q & A

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Optimize catalytic systems (e.g., Pd-mediated cross-coupling for benzylation) and reduce column chromatography steps via solvent extraction. Monitor degradation under long-term storage (e.g., 4°C, argon atmosphere) to maintain stability .

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